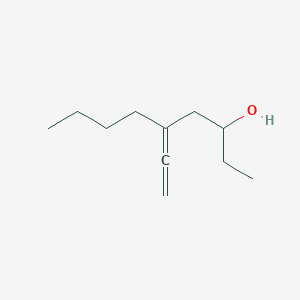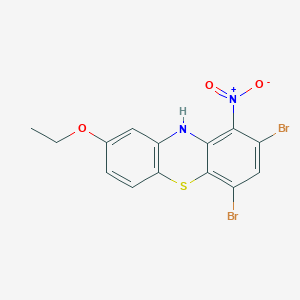![molecular formula C31H30N3O6- B14206913 {3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate CAS No. 824409-75-8](/img/structure/B14206913.png)
{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound {3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate is a complex organic molecule that features a combination of acridine, piperazine, and dioxolane moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate typically involves multi-step organic reactions. The initial step often includes the formation of the acridine-9-carbonyl chloride, which is then reacted with piperazine to form the acridine-9-carbonyl piperazine intermediate. This intermediate is further reacted with 3-bromophenyl carbonate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acridine moiety, leading to the formation of acridine N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include acridine N-oxide derivatives, alcohols from reduction, and various substituted aromatic compounds from electrophilic aromatic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the acridine moiety, which is known for its strong fluorescence. It can be used in imaging studies to track biological processes at the cellular level.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. The piperazine moiety is a common feature in many pharmaceuticals, and the compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced fluorescence or improved stability. It may also find applications in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of {3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate is not fully understood, but it is believed to involve interactions with DNA and proteins due to the presence of the acridine and piperazine moieties. The acridine group can intercalate into DNA, disrupting its function, while the piperazine group can interact with various receptors and enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine derivatives: Compounds like acridine orange and proflavine share the acridine moiety and are known for their fluorescent properties and biological activity.
Piperazine derivatives: Compounds such as piperazine citrate and piperazine phosphate are used as anthelmintics and share the piperazine core structure.
Dioxolane derivatives: Compounds like dioxolane acetal and dioxolane ketal are used in organic synthesis for protecting groups and share the dioxolane ring structure.
Uniqueness
What sets {3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate apart is the combination of these three distinct moieties in a single molecule, providing a unique set of chemical and biological properties that can be leveraged for various applications.
Eigenschaften
CAS-Nummer |
824409-75-8 |
|---|---|
Molekularformel |
C31H30N3O6- |
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
[[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl]-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] carbonate |
InChI |
InChI=1S/C31H31N3O6/c1-31(2)38-19-26(40-31)28(39-30(36)37)20-8-7-9-21(18-20)33-14-16-34(17-15-33)29(35)27-22-10-3-5-12-24(22)32-25-13-6-4-11-23(25)27/h3-13,18,26,28H,14-17,19H2,1-2H3,(H,36,37)/p-1 |
InChI-Schlüssel |
BVXWTXLYYSDEBL-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(OCC(O1)C(C2=CC(=CC=C2)N3CCN(CC3)C(=O)C4=C5C=CC=CC5=NC6=CC=CC=C64)OC(=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)

![N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14206838.png)

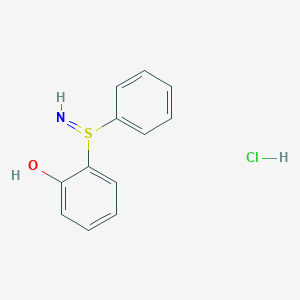
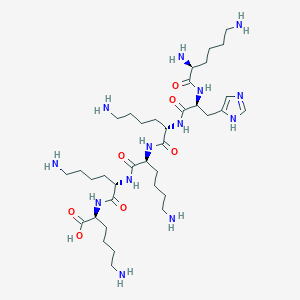

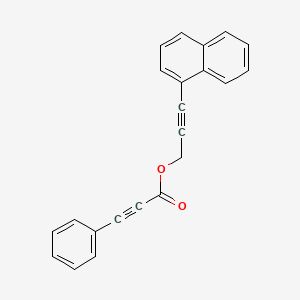
![N-[2-(2-Methylpropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14206872.png)
![Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane](/img/structure/B14206873.png)
![4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14206880.png)
![2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one](/img/structure/B14206887.png)
